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Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B12373513

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 594 carboxylic acid for
flow cytometry applications. This document details the conjugation of AF 594 carboxylic acid
to proteins, particularly antibodies, and provides protocols for subsequent cell staining and
analysis.

AF 594, a bright and photostable red fluorescent dye, is an excellent choice for flow cytometry,

offering sensitive detection of low-abundance biomolecules.[1] Its carboxylic acid derivative

allows for covalent conjugation to primary amines on target proteins through a carbodiimide-
mediated reaction.

Key Features of AF 594

Bright Red Fluorescence: With excitation and emission maxima at approximately 590 nm
and 617 nm, respectively, AF 594 is well-suited for excitation by the 561 nm or 594 nm laser
lines commonly found on flow cytometers.[1][2]

High Quantum Yield: AF 594 exhibits a high fluorescence quantum yield, contributing to its
bright signal.[3]

Photostability: The dye is highly photostable, allowing for prolonged exposure to excitation
light without significant signal loss, which is crucial for consistent data acquisition in flow
cytometry.[1][2]
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e pH Insensitivity: AF 594 maintains its fluorescent properties over a wide pH range, ensuring
stable performance in various biological buffers.[1]

» Multiplexing Capability: Its spectral properties make it compatible with other common
fluorophores like AF 488 and AF 647 for multicolor flow cytometry experiments.[1]

Quantitative Data

The following table summarizes the key photophysical properties of AF 594 and compares it
with other commonly used red fluorophores in flow cytometry.

Excitation Max Emission Max . Relative
Fluorophore Quantum Yield .

(nm) (nm) Brightness
AF 594 590 617 0.66[3] Very Bright
Texas Red 595 615 0.54 Bright
PE-Texas Red 496, 565 615 N/A Very Bright
PE-Dazzle594 565 610 N/A Very Bright

Experimental Protocols

This section provides detailed protocols for the conjugation of AF 594 carboxylic acid to an
antibody and the subsequent use of the conjugate for cell staining in flow cytometry.

Protocol 1: Conjugation of AF 594 Carboxylic Acid to an
Antibody

This protocol describes the two-step process of activating AF 594 carboxylic acid using EDC
and Sulfo-NHS, followed by its conjugation to the primary amines of an antibody.

Materials:
e AF 594 carboxylic acid

» Antibody (or other protein) to be labeled (in an amine-free buffer like PBS)
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e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
e N-Hydroxysulfosuccinimide (Sulfo-NHS)
» Activation Buffer (e.g., 0.1 M MES, pH 6.0)
o Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
» Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.0)
 Purification column (e.g., Sephadex G-25)
e Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Procedure:
e Prepare the Antibody:
o Dissolve the antibody in Conjugation Buffer at a concentration of 2-10 mg/mL.
o Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.
o Prepare the AF 594 Carboxylic Acid:

o Dissolve AF 594 carboxylic acid in a small amount of anhydrous DMF or DMSO to
create a stock solution (e.g., 10 mg/mL).

» Activate the Carboxylic Acid:

o In a separate tube, dissolve a 5-fold molar excess of both EDC and Sulfo-NHS in
Activation Buffer immediately before use.

o Add the desired amount of AF 594 carboxylic acid stock solution to the EDC/Sulfo-NHS
mixture.

o Incubate for 15 minutes at room temperature to generate the reactive Sulfo-NHS ester.

e Conjugation Reaction:

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b12373513?utm_src=pdf-body
https://www.benchchem.com/product/b12373513?utm_src=pdf-body
https://www.benchchem.com/product/b12373513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Immediately add the activated AF 594 solution to the antibody solution. A 10 to 20-fold
molar excess of the dye to the protein is a good starting point for optimization.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
protected from light and with gentle stirring.

e Quench the Reaction:
o Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
o Incubate for 30 minutes at room temperature.

o Purify the Conjugate:

o Separate the AF 594-conjugated antibody from unreacted dye and other small molecules
using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with
PBS.

o Collect the fractions containing the labeled antibody (the first colored fractions to elute).
o Determine the Degree of Labeling (DOL):

o Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 590 nm
(for AF 594).

o Calculate the DOL using the following formula: DOL = (A_590 * € _protein) / (A_280 -
(A_590 * CF_280)) * ¢_dye

A 590 and A 280 are the absorbances at 590 nm and 280 nm.

€_protein is the molar extinction coefficient of the protein (e.g., 210,000 M~icm~? for
19G).

€_dye is the molar extinction coefficient of AF 594 (approximately 92,000 M~*cm~1).

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around
0.3-0.4 for Alexa Fluor dyes).
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o Storage:

o Store the purified conjugate at 4°C, protected from light. For long-term storage, add a
cryoprotectant like glycerol and store at -20°C.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of cell surface antigens using an AF 594-conjugated
antibody for analysis by flow cytometry.

Materials:

Single-cell suspension of cells to be stained

AF 594-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fc block (optional, to reduce non-specific binding)

Viability dye (optional, to exclude dead cells)

Flow cytometry tubes
Procedure:
e Cell Preparation:

o Prepare a single-cell suspension from your sample (e.g., peripheral blood mononuclear
cells, cultured cells).

o Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5
minutes.

o Resuspend the cells in staining buffer to a concentration of 1 x 107 cells/mL.

e Fc Receptor Blocking (Optional):
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o If your cells express Fc receptors (e.g., B cells, monocytes), incubate them with an Fc
blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

e Staining:
o Aliquot 100 uL of the cell suspension (1 x 10 cells) into each flow cytometry tube.

o Add the predetermined optimal concentration of the AF 594-conjugated primary antibody
to each tube.

o Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
e Washing:
o Add 2 mL of Flow Cytometry Staining Buffer to each tube.
o Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.
o Repeat the wash step two more times.
e Resuspension and Analysis:
o Resuspend the cell pellet in 300-500 L of Flow Cytometry Staining Buffer.
o If desired, add a viability dye according to the manufacturer's instructions.

o Analyze the samples on a flow cytometer equipped with a laser that can excite AF 594
(e.g., 561 nm or 594 nm) and appropriate emission filters.

Protocol 3: Intracellular Cytokine Staining for Flow
Cytometry

This protocol outlines the detection of intracellular cytokines using an AF 594-conjugated
antibody.

Materials:

o Cells stimulated to produce cytokines
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Protein transport inhibitor (e.g., Brefeldin A or Monensin)
AF 594-conjugated anti-cytokine antibody
Fixation/Permeabilization Buffer Kit

Flow Cytometry Staining Buffer

Procedure:

Cell Stimulation:

o Stimulate cells with the appropriate activators (e.g., PMA and ionomycin for T cells) in the
presence of a protein transport inhibitor for 4-6 hours.[4][5] This allows cytokines to
accumulate within the cells.[4]

Surface Staining (Optional):

o If you need to identify cell subsets based on surface markers, perform cell surface staining
as described in Protocol 2 before fixation.

Fixation:
o Wash the cells with Flow Cytometry Staining Buffer.

o Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

[41[6]
Permeabilization:
o Wash the fixed cells with staining buffer.
o Resuspend the cells in a permeabilization buffer and incubate for 10-15 minutes.[4][6]
Intracellular Staining:

o Add the optimal concentration of the AF 594-conjugated anti-cytokine antibody to the
permeabilized cells.
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o Incubate for 30 minutes at 4°C in the dark.

e Washing and Analysis:
o Wash the cells twice with permeabilization buffer.

o Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of AF 594
carboxylic acid in flow cytometry.
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Caption: Workflow for conjugating AF 594 carboxylic acid to an antibody.
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Caption: General workflow for cell surface staining with an AF 594 conjugate.
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Caption: Detection of a phosphorylated protein in a signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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